N-(3,4-dimethoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
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Description
This compound is a complex organic molecule that includes several functional groups such as carboxamide, trifluoromethyl, and dimethoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR, IR, and mass spectrometry .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features, including the trifluoromethyl group and the dihydropyridine ring, suggest potential bioactivity. Researchers have explored its pharmacological properties, aiming to develop novel drugs. Some specific applications include:
NF-κB Inhibition: The compound may act as an NF-κB inhibitor, which is relevant in anticancer drug research . NF-κB plays a crucial role in cell survival, inflammation, and immune responses.
Retinoid Modulation: Certain derivatives of this compound could serve as retinoid nuclear modulators. Retinoids are essential for metabolic and immunological functions .
Organic Synthesis and Catalysis
The compound has been studied in the context of sustainable organic synthesis. Notably:
Ionic Organic Solids as Catalysts: Researchers have employed ionic organic solids (e.g., 1,3-bis(carboxymethyl)imidazolium chloride) as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology allowed the preparation of the compound with moderate yield .
Triazole Derivatives
Triazole derivatives are known for their diverse biological effects. In this context:
Biological Activity: Triazole derivatives have been investigated for various biological activities, making this compound relevant in drug discovery .
Aza-Michael Reaction
The aza-Michael reaction is a valuable synthetic tool for accessing β-aminocarbonyl derivatives. Noteworthy points include:
Synthetic Importance: The compound’s preparation involves aza-Michael addition to α,β-unsaturated ketones, highlighting its synthetic importance .
Perovskite Solar Cells
Interestingly, the compound has been considered a competitor for perovskite solar cells. When embedded with gold nanospheres, it exhibits a band offset compatible with high conversion efficiency .
Antitubercular Activity
Derivatives derived from pyridine and indole, related to this compound, have been investigated for their in vitro antitubercular activity . These studies contribute to our understanding of potential therapeutic agents against tuberculosis.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-30-18-8-7-17(11-19(18)31-2)26-21(29)15-6-9-20(28)27(13-15)12-14-4-3-5-16(10-14)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWSQZVYIKPDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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